N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

physicochemical profiling drug-likeness cyclopropyl-thiazole scaffold

N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 1340139-54-9) is a synthetic small-molecule thiazole carboxamide with the molecular formula C₁₀H₁₂N₂OS and a molecular weight of 208.28 g/mol. The compound belongs to the broader class of 2-aminothiazole cyclopropanecarboxamides and is distinguished by a symmetric dual-cyclopropyl architecture: one cyclopropyl ring substituted at the thiazole C4 position and a second cyclopropyl moiety forming the N-acyl carboxamide side chain.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 1340139-54-9
Cat. No. B6576367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS1340139-54-9
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)NC(=O)C3CC3
InChIInChI=1S/C10H12N2OS/c13-9(7-3-4-7)12-10-11-8(5-14-10)6-1-2-6/h5-7H,1-4H2,(H,11,12,13)
InChIKeyJBCRRRQYKLDPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 1340139-54-9): Structural Identity and Procurement Baseline


N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 1340139-54-9) is a synthetic small-molecule thiazole carboxamide with the molecular formula C₁₀H₁₂N₂OS and a molecular weight of 208.28 g/mol . The compound belongs to the broader class of 2-aminothiazole cyclopropanecarboxamides and is distinguished by a symmetric dual-cyclopropyl architecture: one cyclopropyl ring substituted at the thiazole C4 position and a second cyclopropyl moiety forming the N-acyl carboxamide side chain . This compound is cataloged primarily as a research chemical and synthetic building block by multiple vendors, with typical purities of ≥95% . It is structurally related to, but not identical to, the dicyclopropyl-thiazole antifungals reported in the medicinal chemistry literature, which employ a hydrazine linker rather than a direct carboxamide bond [1]. Direct peer-reviewed bioactivity data for this specific CAS number are absent from PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of the search date.

Why Generic Substitution of N-(4-Cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide Is Not Supported by Evidence


Thiazole carboxamide derivatives cannot be treated as interchangeable commodities because minor structural variations—particularly at the thiazole C4 position and the N-acyl substituent—produce divergent physicochemical properties, target binding, and biological activity profiles [1]. The dual-cyclopropyl architecture of CAS 1340139-54-9 imparts a unique combination of conformational rigidity, lipophilicity, and metabolic stability potential that distinguishes it from close analogs bearing only a single cyclopropyl group or alternative alkyl/aryl substituents [1][2]. Critically, no publicly available head-to-head comparative bioactivity data exist for this specific compound against its nearest structural neighbors; therefore, any procurement decision based on assumed functional equivalence to related dicyclopropyl-thiazoles or mono-cyclopropyl analogs would be speculative [1][2]. The sections below present the limited quantitative evidence available, explicitly tagged by evidence strength, to guide scientifically defensible selection.

Quantitative Differentiation Evidence for N-(4-Cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Acetamide and Pivalamide Analogs

The target compound (MW 208.28, C₁₀H₁₂N₂OS) occupies an intermediate physicochemical space between its smaller acetamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide (MW 182.25, C₈H₁₀N₂OS) [1] and the bulkier pivalamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (MW 224.32, C₁₁H₁₆N₂OS) [2]. The dual-cyclopropyl motif provides a balanced lipophilicity profile: the thiazole C4-cyclopropyl group contributes to metabolic stability and conformational constraint, while the cyclopropanecarboxamide N-acyl group offers a smaller steric footprint compared to the tert-butyl (pivalamide) or acetyl substituents [1][2]. This intermediate profile may offer advantages in fragment-based screening libraries where balanced MW and lipophilicity are desired.

physicochemical profiling drug-likeness cyclopropyl-thiazole scaffold

Class-Level Antifungal Activity Reference: Dicyclopropyl-Thiazole Analogs Exhibit Sub-µg/mL MIC Against Candida spp.

Although the target compound itself lacks direct antifungal MIC data, structurally related dicyclopropyl-thiazole compounds (3a–3k series) synthesized by Łączkowski et al. (2021) demonstrated strong antifungal activity with MIC values ranging from 0.24 to 7.81 µg/mL against Candida spp. reference strains, with the most potent compounds achieving MIC = 0.24 µg/mL [1]. These compounds, like the target molecule, incorporate two cyclopropyl fragments but differ in using a hydrazine linker rather than a direct carboxamide bond. Critically, the dicyclopropyl-thiazole compounds showed no cytotoxicity against normal human lung fibroblasts and no hemolytic effect on erythrocytes at concentrations exhibiting anticandidal activity (tested at MIC and above) [1]. The target compound's dual-cyclopropyl architecture may confer similar antifungal potential, but this remains experimentally unverified.

antifungal activity Candida albicans dicyclopropyl-thiazole MIC

Comparison with 4-tert-Butyl Analog: Cyclopropyl vs. tert-Butyl at Thiazole C4 Position

A direct structural comparator is N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 602284-34-4; MW 224.32; C₁₁H₁₆N₂OS) , which replaces the thiazole C4-cyclopropyl group of the target compound with a tert-butyl group. The cyclopropyl ring at C4 provides a smaller steric volume, higher conformational rigidity, and distinct electronic properties (C–C bonds of intermediate σ/π character) compared to the freely rotating tert-butyl group . Cyclopropyl substituents are documented to enhance metabolic stability by reducing CYP450-mediated oxidation relative to unconstrained alkyl groups, and eight of the 200 best-selling FDA-approved drugs contain a cyclopropane ring [1]. No head-to-head bioactivity or metabolic stability data comparing these two specific compounds exist in the public domain.

structural analog comparison cyclopropyl vs tert-butyl thiazole C4 substitution

BindingDB Affinity Reference Point: Pivalamide Analog Shows Ki = 4.9 µM at Human Adenosine A3 Receptor

The pivalamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (CHEMBL3746209, CAS 1457259-96-9) has a single reported bioactivity data point in BindingDB: Ki = 4,900 nM (4.9 µM) for displacement of CA200645 from the human adenosine A3 receptor expressed in CHO CRE-SPAP cells, measured by fluorescence analysis after 1-hour incubation [1]. No analogous data exist for the target cyclopropanecarboxamide compound. The N-acyl substituent difference (cyclopropyl vs. tert-butyl) may modulate A3 receptor affinity, but this hypothesis is untested. This data point serves as the closest available binding affinity reference for the 4-cyclopropylthiazol-2-yl scaffold.

adenosine A3 receptor BindingDB thiazole carboxamide GPCR

Synthetic Tractability and Building Block Utility: Dual Reactive Sites vs. Mono-Functional Analogs

The target compound contains two chemically distinct sites amenable to further derivatization: (1) the thiazole C5 position, which can undergo electrophilic substitution (e.g., halogenation, nitration, formylation), and (2) the amide NH, which can participate in N-alkylation or serve as a directing group for C–H functionalization [1]. In contrast, the acetamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide (CAS 324579-96-6) offers only one cyclopropyl group and a less sterically hindered but less metabolically stable acetyl group [2]. The dual-cyclopropyl architecture provides two metabolically stable cyclopropane rings for diversification, whereas mono-cyclopropyl analogs such as N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide lack the C4-cyclopropyl substituent for further cyclopropane-based SAR exploration.

building block synthetic intermediate thiazole derivatization amide coupling

Evidence-Based Application Scenarios for N-(4-Cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 1340139-54-9)


Antifungal Screening Library Design Targeting Candida spp.

Based on class-level evidence from dicyclopropyl-thiazole compounds that showed MIC values of 0.24–7.81 µg/mL against Candida spp. with no cytotoxicity on human lung fibroblasts at active concentrations [1], CAS 1340139-54-9 is a rational inclusion for antifungal screening libraries. Its dual-cyclopropyl scaffold aligns with the structural features associated with high anti-Candida activity in the Łączkowski et al. (2021) series. Procurement for this application should be accompanied by de novo MIC determination against a panel of Candida reference strains (e.g., C. albicans ATCC 10231, C. glabrata ATCC 90030) using EUCAST broth microdilution methodology, with nystatin or fluconazole as positive controls.

Fragment-Based Drug Discovery Requiring Balanced MW and Cyclopropyl-Rich Scaffolds

With MW of 208.28 Da—positioned between the acetamide analog (182.25 Da) [1] and the pivalamide analog (224.32 Da) [2]—the target compound occupies a favorable fragment-like space (MW < 250 Da). Its dual-cyclopropyl architecture offers conformational rigidity and metabolic stability advantages over single-cyclopropyl or flexible-alkyl analogs [3]. It is suitable as a fragment hit for targets where cyclopropane-containing fragments have shown binding, such as kinases (e.g., ITK, where benzothiazole-cyclopropanecarboxamides achieved sub-nanomolar potency [4]) or GPCRs (adenosine A3 receptor, where the related pivalamide analog showed Ki = 4.9 µM [5]).

Synthetic Building Block for Cyclopropane-Enriched Compound Libraries

The compound contains an oxidizable thiazole sulfur (sulfoxide/sulfone formation), a derivatizable C5 position, and a modifiable amide NH [1]. This multi-vector reactivity profile supports its use as a central building block for constructing focused libraries exploring cyclopropane-rich chemical space. The 4-cyclopropylthiazol-2-amine precursor (CAS 324579-90-0) [2] can also be procured separately for parallel synthesis, enabling direct comparison of N-acyl variants (acetyl, cyclopropanecarbonyl, pivaloyl, benzoyl) to establish SAR at the carboxamide position.

Metabolic Stability Probe in Lead Optimization Programs

Cyclopropyl groups are established motifs for improving metabolic stability, with literature precedent showing reduced CYP450-mediated oxidation compared to unconstrained alkyl chains [1]. The target compound's dual-cyclopropyl design makes it a candidate for use as a metabolic stability probe in lead optimization: its intrinsic clearance in human or rodent liver microsomes can be compared head-to-head against analogs bearing a single cyclopropyl group (e.g., the acetamide or pivalamide analogs) or non-cyclopropyl substituents (e.g., the 4-tert-butyl analog, CAS 602284-34-4) to quantify the metabolic advantage conferred by the dual-cyclopropyl architecture.

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